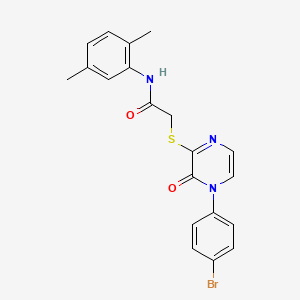

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

This compound features a pyrazine ring substituted with a 4-bromophenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2,5-dimethylphenyl ring. Such structural attributes are critical for pharmaceutical relevance, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c1-13-3-4-14(2)17(11-13)23-18(25)12-27-19-20(26)24(10-9-22-19)16-7-5-15(21)6-8-16/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOWLOYKNMWSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 900007-53-6) is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a bromophenyl group, a dihydropyrazinone ring, and a thioacetamide moiety, may confer significant biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 444.35 g/mol . The presence of the bromophenyl group is notable for its potential to enhance biological activity through electronic effects and steric properties.

Structural Features

| Feature | Description |

|---|---|

| Bromophenyl Group | Enhances binding properties and biological efficacy. |

| Dihydropyrazinone Ring | May interact with specific enzymes or receptors. |

| Thioacetamide Moiety | Potentially involved in metal ion binding or interaction with biomolecules. |

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The bromophenyl and dihydropyrazinone components may modulate enzyme or receptor activity through specific binding interactions. Additionally, the thioacetamide group could facilitate interactions with metal ions, further influencing its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Its structural features may allow it to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide | Chlorophenyl instead of bromophenyl | Varies in binding affinity |

| 2-{[3-(4-bromophenyl)-4-Oxo-3,4-dihydroquinazolinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide | Quinazoline core | Different pharmacological properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

- Target Compound : Pyrazine ring with a 3-oxo-3,4-dihydropyrazine motif.

- Compound 5 (): Quinazolinone core (3-oxo-3,4-dihydroquinazoline).

- Compound 5.5 (): Pyrimidinone ring (6-oxo-1,6-dihydropyrimidine). The pyrimidinone’s smaller ring size may enhance solubility but reduce steric bulk compared to pyrazine-based analogs .

Substituent Effects

- Bromophenyl Group : Present in the target compound and ’s 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide. Bromine’s electron-withdrawing nature increases lipophilicity and may influence π-π stacking in crystal structures .

- Thioether vs. Ether Linkages : The target compound’s thioether group (C–S–C) offers greater bond length flexibility and reduced hydrogen-bonding capacity compared to the ether (C–O–C) in ’s compounds. This may affect pharmacokinetic properties like membrane permeability .

- ’s compound 5.5: N-(4-bromophenyl) group lacks alkyl substituents, leading to weaker hydrophobic interactions .

Physical and Spectroscopic Properties

Crystallographic and Conformational Analysis

- Target Compound : Likely exhibits intramolecular hydrogen bonds (e.g., N–H···O or C–H···S) and a dihedral angle between bromophenyl and pyrazine rings.

- (Compound I) : Dihedral angle of 54.6° between bromophenyl and pyrazine rings, with weak N–H···N and C–H···O interactions forming 2D networks .

- (Compound 5.5): No crystallographic data, but high melting point suggests strong intermolecular forces (e.g., hydrogen bonds or π-stacking) .

Key Research Findings and Implications

- Structural Flexibility : The target compound’s thioether and dimethylphenyl groups may enhance binding to hydrophobic pockets in biological targets compared to ’s less bulky analogs.

- Synthetic Challenges : The steric bulk of the 2,5-dimethylphenyl group could complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or catalysts).

- Thermal Stability : ’s compound 5.5 and ’s compound I exhibit high thermal stability, suggesting the target compound may similarly resist degradation under standard storage conditions.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves a multi-step pathway:

- Step 1 : Formation of the pyrazinone core via cyclization of bromophenyl precursors under reflux conditions (e.g., ethanol, 80°C).

- Step 2 : Thioether linkage formation using thioglycolic acid derivatives, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .

- Step 3 : Acetamide coupling via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) at 60–70°C . Key parameters for optimization:

| Parameter | Impact | Example |

|---|---|---|

| Solvent polarity | Affects reaction rate and byproduct formation | DMF vs. THF for acetamide coupling |

| Temperature | Controls regioselectivity in cyclization | 80°C for pyrazinone formation |

| Catalyst | Enhances thioether bond stability | DCC for carboxyl activation |

Methodological Tip : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) to assess intermediate purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Assign peaks for bromophenyl (δ 7.4–7.6 ppm), dihydropyrazinone (δ 2.8–3.2 ppm for CH2), and acetamide (δ 2.1–2.3 ppm for CH3) .

- IR Spectroscopy : Confirm thioether (C-S stretch at ~680 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., variable IC50 values in kinase assays) may arise from:

- Purity discrepancies : Use preparative HPLC (>98% purity) and validate with orthogonal methods (e.g., elemental analysis) .

- Assay conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8) and cell line variability (e.g., HeLa vs. MCF-7) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Case Study : A study observed conflicting anti-inflammatory activity (IC50 = 12 μM vs. >50 μM). Resolution involved repeating assays with standardized LPS-induced TNF-α protocols and verifying compound stability in DMSO .

Q. What methodologies identify the compound’s molecular targets in cancer pathways?

- Kinase Profiling : Use recombinant kinase assays (e.g., EGFR, BRAF) with ATP-concentration titrations to assess competitive inhibition .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., PDB ID: 1M17). Validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in treated vs. untreated lysates .

Q. How do structural modifications impact chemical stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) and quantify degradation via LC-MS. The acetamide moiety is prone to hydrolysis at pH <3 .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Thioether bonds degrade at >60°C, requiring lyophilization for long-term storage .

- Light Sensitivity : UV-vis spectroscopy reveals photodegradation (λmax shift from 280 nm to 310 nm under UV light), mitigated by amber glass storage .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

- Limitations of Force Fields : MM/GBSA scoring may overestimate hydrophobic interactions. Cross-validate with free-energy perturbation (FEP) calculations .

- Solvent Effects : MD simulations often use implicit solvent models; explicit water molecules improve accuracy for polar binding pockets .

- Experimental Variability : Repeat SPR (surface plasmon resonance) assays with immobilized targets at varying densities (100–500 RU) to assess reproducibility .

Methodological Best Practices

- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 eq. of thioglycolic acid) and inert atmosphere conditions (N2/Ar) for thioether formation .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .

- Data Reporting : Use standardized formats (e.g., IC50 ± SEM from triplicate experiments) and deposit raw spectra in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.